![molecular formula C16H11ClF3N3O B2699586 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 848436-24-8](/img/structure/B2699586.png)

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

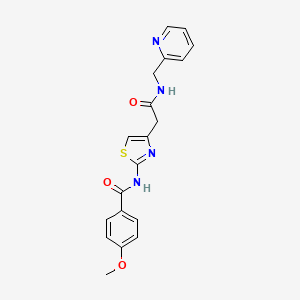

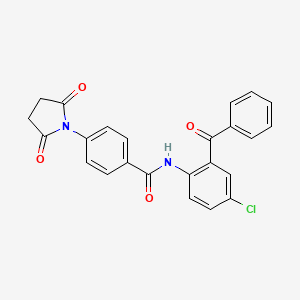

The compound “5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride” is a chemical compound that falls under the category of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

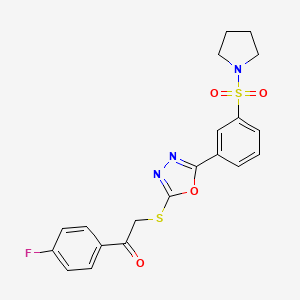

The synthesis of similar compounds has been reported in the literature. For instance, a metal-, azide- and CF3-reagent free approach for the synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides has been developed . This method offers notable advantages such as readily available reagents, mild reaction conditions, a broad substrate scope, high efficiency, and promising synthetic utility .Molecular Structure Analysis

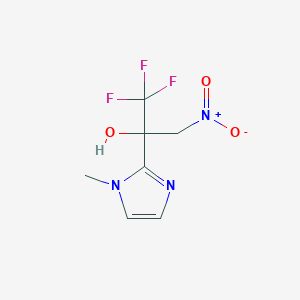

The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. The compound also contains a trifluoromethyl group (-CF3) and a carbonyl chloride group (-COCl) attached to the pyrazolo[1,5-a]pyrimidine core .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the conditions and the reactants used. For instance, it has been reported that pyrazolo[1,5-a]pyrimidines can undergo various reactions with both nucleophilic and electrophilic reagents .Applications De Recherche Scientifique

Organic Synthesis Applications :

- A study by Rahmani et al. (2018) illustrates the efficient synthesis of pyridine-pyrimidines, including derivatives related to the specified chemical, using a novel multicomponent reaction catalyzed by an ionic liquid supported on functionalized nanosilica (Rahmani et al., 2018).

- Research by Khutova et al. (2013) investigates the reaction of a structurally similar compound, 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol, with thionyl chloride, yielding various derivatives, demonstrating the reactivity and potential for diverse compound synthesis (Khutova et al., 2013).

Photophysical Properties :

- Stefanello et al. (2022) describe the photophysical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives, highlighting their optical absorption and emission characteristics in solid and solution states, which could have applications in material science (Stefanello et al., 2022).

Molecular Structure Exploration :

- The work of Avasthi et al. (2002) on isomeric pyrazolo[3,4-d]pyrimidine-based molecules sheds light on the impact of substitutions on molecular dimerization, offering insights into the structural aspects of similar compounds (Avasthi et al., 2002).

- A study by Bildirici et al. (2007) synthesizes derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, demonstrating the potential for creating new compounds with diverse structures and applications (Bildirici et al., 2007).

Orientations Futures

The future directions in the research of this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reaction mechanisms in more detail. Given the reported activities of similar compounds, it could be of interest in the field of medicinal chemistry .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit pi3kγ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development of cancer .

Mode of Action

If it acts similarly to other pi3kγ inhibitors, it would bind to the enzyme and prevent it from performing its function, thereby inhibiting the pathways that lead to the growth and proliferation of cancer cells .

Biochemical Pathways

Pi3kγ inhibitors generally affect the pi3k/akt/mtor pathway, a critical regulator of cell survival and proliferation . Inhibition of this pathway can lead to decreased tumor growth and proliferation .

Result of Action

If it acts as a pi3kγ inhibitor, it could potentially lead to decreased cell growth and proliferation, particularly in cancer cells .

Propriétés

IUPAC Name |

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3O/c1-8-3-4-10(5-9(8)2)11-6-13(16(18,19)20)23-14(21-11)7-12(22-23)15(17)24/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUSYGXAMNKCFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide](/img/structure/B2699503.png)

![6-methyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2699505.png)

![3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2699506.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2699511.png)

![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)